molecular formula C30H56O7 B14756215 [2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate

[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate

Cat. No.: B14756215
M. Wt: 528.8 g/mol
InChI Key: DMCPZDAVVMKAJS-UHFFFAOYSA-N
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Description

[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dodecanoate ester linked to a dihydroxyoxolan ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate typically involves multiple steps, including esterification and protection-deprotection strategies to ensure the correct stereochemistry is maintained. One common synthetic route involves the esterification of dodecanoic acid with a dihydroxyoxolan derivative under acidic conditions, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of dodecanoic acid derivatives.

    Reduction: Formation of dodecanol derivatives.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate involves its interaction with specific molecular targets and pathways. The compound’s ester and hydroxyl groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity. It may target enzymes or receptors involved in metabolic pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]-2-dodecanoyloxy-ethyl] dodecanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C30H56O7

Molecular Weight

528.8 g/mol

IUPAC Name

[2-(3,4-dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate

InChI

InChI=1S/C30H56O7/c1-3-5-7-9-11-13-15-17-19-21-27(32)35-24-26(30-29(34)25(31)23-36-30)37-28(33)22-20-18-16-14-12-10-8-6-4-2/h25-26,29-31,34H,3-24H2,1-2H3

InChI Key

DMCPZDAVVMKAJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)OC(=O)CCCCCCCCCCC

Origin of Product

United States

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